Tris-succinimidyl-1,3,5-benzenetricarboxylate
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Overview
Description
Tris-succinimidyl-1,3,5-benzenetricarboxylate is a versatile compound widely used in biochemical research. It is known for its ability to act as a cross-linking agent, facilitating the formation of covalent bonds between molecules. This compound has a molecular formula of C21H15N3O12 and a molecular weight of 501.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used .
Scientific Research Applications
Tris-succinimidyl-1,3,5-benzenetricarboxylate is extensively used in various fields of scientific research:
Mechanism of Action
The mechanism of action of Tris-succinimidyl-1,3,5-benzenetricarboxylate involves the formation of covalent bonds between molecules. The succinimidyl groups react with nucleophiles, such as amines, to form stable amide bonds. This cross-linking ability is crucial for its applications in bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl suberate (DSS): Another NHS ester used for cross-linking proteins and peptides.
Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble cross-linker used in similar applications.
N-hydroxysuccinimide (NHS): A common reagent used to activate carboxyl groups for amide bond formation.
Uniqueness
Tris-succinimidyl-1,3,5-benzenetricarboxylate is unique due to its three reactive succinimidyl groups, allowing it to form multiple covalent bonds simultaneously. This property makes it particularly useful for creating complex bioconjugates and advanced materials .
Properties
IUPAC Name |
tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFNKSPKXMSVLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459309 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268539-19-1 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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